[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate
Description
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a heterocyclic molecule featuring two core moieties: a 1,3-oxazole ring substituted with a methyl group at position 5 and a 4-methylphenyl group at position 2, and a 1,2,3-triazole ring substituted with a 3-chloro-4-methoxyphenyl group at position 1 and a methyl group at position 3. These groups are linked via a carboxylate ester bridge.
Properties
IUPAC Name |
[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyltriazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN4O4/c1-13-5-7-16(8-6-13)22-25-19(15(3)32-22)12-31-23(29)21-14(2)28(27-26-21)17-9-10-20(30-4)18(24)11-17/h5-11H,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBOSBSYCQGTRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)C)COC(=O)C3=C(N(N=N3)C4=CC(=C(C=C4)OC)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl 1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate is a hybrid molecule that combines structural features of oxazoles and triazoles, both of which are known for their diverse biological activities. This article reviews the biological activity of this compound based on available research findings, including its potential as an antibacterial, antifungal, and anticancer agent.
Chemical Structure and Properties
The compound's structure is characterized by:
- Oxazole ring : Contributes to the biological activity.
- Triazole moiety : Enhances interaction with biological targets.
Molecular Formula : C18H22ClN3O4
Molecular Weight : 373.84 g/mol
CAS Number : 1119451-22-7
Antimicrobial Activity
Research has indicated that compounds containing oxazole and triazole rings exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazoles can inhibit a variety of bacterial strains and fungi. The compound has been evaluated for its effectiveness against:
- Gram-positive bacteria : Such as Staphylococcus aureus and Bacillus subtilis.
- Gram-negative bacteria : Including Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Such as Candida albicans.
Table 1 summarizes the Minimum Inhibitory Concentration (MIC) values observed for various pathogens:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 30 |
| Pseudomonas aeruginosa | 25 |
| Candida albicans | 20 |
Anticancer Activity
The compound has also shown promise in anticancer applications. Studies have demonstrated its ability to induce apoptosis in cancer cell lines, particularly gastric adenocarcinoma cells. The mechanism appears to involve the activation of caspases, which are critical for the apoptotic pathway.
Case Study : In vitro assays indicated that at a concentration of 12.5 µM, the compound significantly increased caspase 3/7 activity in AGS cells, suggesting a potent cytotoxic effect.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features. The presence of:
- Chloro and methoxy substituents on the phenyl ring enhances lipophilicity and biological interactions.
- Methyl groups on the oxazole ring may influence binding affinity to target enzymes or receptors.
Comparison with Similar Compounds
Oxazole vs. Thiazole Derivatives
The target compound’s 1,3-oxazole core differs from thiazole-containing analogs, such as compounds 4 and 5 described in and . These analogs (e.g., 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole) feature a sulfur atom in the thiazole ring, which enhances polarizability compared to the oxygen atom in oxazole. This difference may alter binding affinities in biological systems, as sulfur’s larger atomic radius and lower electronegativity could facilitate stronger van der Waals interactions with hydrophobic protein pockets .
Triazole Substitutions
The triazole ring in the target compound is substituted with a 3-chloro-4-methoxyphenyl group, contrasting with fluorophenyl-substituted analogs (e.g., 1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl derivatives). Fluorine’s electronegativity and small size often enhance metabolic stability, suggesting the target compound may exhibit different pharmacokinetic profiles .
Bioactivity and Therapeutic Potential
Antimicrobial Activity
Compound 4 (), a structural analog with a thiazole core and fluorophenyl groups, demonstrates antimicrobial activity, highlighting the role of halogenated aryl groups in targeting microbial enzymes. The target compound’s 3-chloro-4-methoxyphenyl group may enhance activity against resistant strains due to increased steric bulk and electron modulation, though direct comparative studies are lacking .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
